- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide, Tetrahedron, 2012, 68(5), 1515-1520

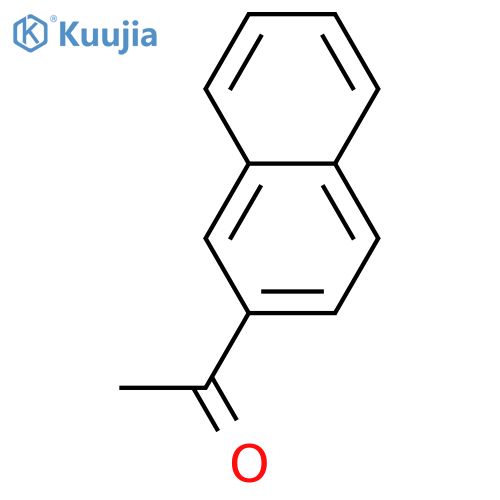

Cas no 93-08-3 (2'-Acetonaphthone)

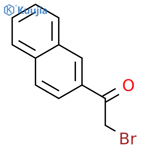

2'-Acetonaphthone structure

Nome del prodotto:2'-Acetonaphthone

2'-Acetonaphthone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(Naphthalen-2-yl)ethanone

- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone

- Methyl 2-naphthyl ketone

- 2-Acetonaphthone

- 2-Acetylnaphthalene

- Acetylnaphtalene

- 1-(2-Naphthyl)ethan-1-one

- Methyl 2-naphth ketone

- 2'-Acetonaphthone

- 1-(2-naphthyl)-ethanone

- 2-acetonaphthalene

- CI NO 5510

- FEMA 2723

- MANDARIN G

- ORANGE 2

- ORANGE A

- ORANGE II

- ORANGE P

- ORANGE Y

- ORANGER

- 1-(2-Naphthalenyl)ethanone (ACI)

- 2′-Acetonaphthone (6CI, 8CI)

- 1-(2-Naphthyl)ethanone

- 1-(Naphthalen-2-yl) ethan-1-one

- 1-(Naphthalen-3-yl)ethanone

- 2-Naphthyl methyl ketone

- Methyl β-naphthyl ketone

- NSC 7658

- Oranger crystals

- β-Acetonaphthone

- β-Acetylnaphthalene

- β-Naphthyl methyl ketone

-

- MDL: MFCD00004108

- Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

- Chiave InChI: XSAYZAUNJMRRIR-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1C=C2C(C=CC=C2)=CC=1

- BRN: 774965

Proprietà calcolate

- Massa esatta: 170.07300

- Massa monoisotopica: 170.073

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 197

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 17.1

- Carica superficiale: 0

- Conta Tautomer: 2

- XLogP3: 3.2

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 1.12 g/mL at 25 °C(lit.)

- Punto di fusione: 52.0 to 57.0 deg-C

- Punto di ebollizione: 301°C(lit.)

- Punto di infiammabilità: Fahrenheit: 334,4 ° f< br / >Celsius: 168 ° C< br / >

- Indice di rifrazione: n20/D 1.628(lit.)

- Solubilità: 0.272g/l

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 17.07000

- LogP: 3.04240

- Solubilità: Solubile in etere, benzene e tetracloruro di carbonio, leggermente solubile in etanolo, quasi insolubile in acqua.

- FEMA: 2723

2'-Acetonaphthone Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319

- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Numero di trasporto dei materiali pericolosi:UN3077

- WGK Germania:3

- Codice categoria di pericolo: 51/53

- Istruzioni di sicurezza: S26-S36-S61-S24/25-S22-S36/37

- RTECS:DB7084000

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Termine di sicurezza:9

- TSCA:Yes

- Condizioni di conservazione:Storage temperature: no restrictions.

- Classe di pericolo:9

- Frasi di rischio:R22; R36/37/38; R51/53

- Gruppo di imballaggio:III

2'-Acetonaphthone Dati doganali

- CODICE SA:29143900

- Dati doganali:

Codice doganale cinese:

2914399090Panoramica:

2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

2'-Acetonaphthone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20021-1.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-20021-25.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Life Chemicals | F1995-0259-5g |

2'-Acetonaphthone |

93-08-3 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Enamine | EN300-20021-2.5g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A95730-100g |

2-Acetonaphthone |

93-08-3 | 98% | 100g |

¥96.0 | 2021-09-10 | |

| Ambeed | A143056-100g |

1-(Naphthalen-2-yl)ethanone |

93-08-3 | 99% | 100g |

$11.0 | 2024-04-15 | |

| abcr | AB111926-1 kg |

2-Acetylnaphthalene, 99%; . |

93-08-3 | 99% | 1kg |

€118.30 | 2023-04-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20587-1 mL * 10 mM (in DMSO) |

2-Acetylnaphthalene |

93-08-3 | 99.98% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| ChemScence | CS-B1305-500g |

2-Acetonaphthone |

93-08-3 | 99.86% | 500g |

$77.0 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134775-100G |

2'-Acetonaphthone |

93-08-3 | 100g |

¥328.14 | 2023-12-10 |

2'-Acetonaphthone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)

Riferimento

- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt

Riferimento

- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C

Riferimento

- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction, Macromolecules (Washington, 2023, 56(11), 4022-4029

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt

Riferimento

- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones, Green Chemistry, 2012, 14(5), 1493-1501

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt

Riferimento

- An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals, Helvetica Chimica Acta, 2011, 94(2), 331-346

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt

Riferimento

- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids, Fenzi Cuihua, 2008, 22(6), 561-564

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C

Riferimento

- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt

Riferimento

- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst, ChemPhotoChem, 2020, 4(2), 101-104

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt

Riferimento

- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions, Tetrahedron Letters, 2020, 61(15),

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Pyridine , Palladium diacetate Solvents: Toluene ; 2.5 h, 27 psi, 100 °C

Riferimento

- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions, Green Chemistry, 2010, 12(7), 1180-1186

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C

Riferimento

- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols, Tetrahedron Letters, 2014, 55(9), 1585-1588

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux

Riferimento

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C

Riferimento

- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols, Catalysis Communications, 2009, 11(4), 298-301

Synthetic Routes 16

Condizioni di reazione

1.1 Solvents: Water ; 2 h, rt → 80 °C

Riferimento

- Mild water-promoted selective deacetalization of acyclic acetals, Green Chemistry, 2010, 12(11), 1919-1921

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt

Riferimento

- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide, Tetrahedron Letters, 2005, 46(37), 6377-6380

Synthetic Routes 18

Condizioni di reazione

Riferimento

- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide, Tetrahedron Letters, 1978, (2), 147-50

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C

Riferimento

- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere, ChemistrySelect, 2022, 7(14),

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt

Riferimento

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

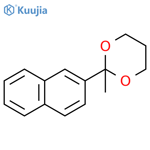

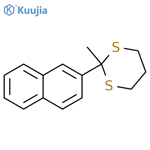

- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-

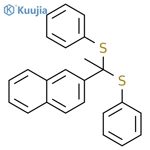

- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-

- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine

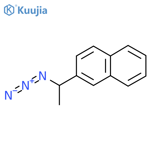

- 2-(1-Azidoethyl)naphthalene

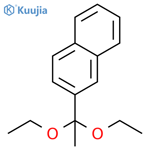

- 2-(1,1-Diethoxyethyl)naphthalene

- 2-(Bromoacetyl)naphthalene

- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

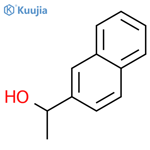

- 1-(Naphthalen-2-yl)ethanol

2'-Acetonaphthone Preparation Products

2'-Acetonaphthone Letteratura correlata

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

3. Book reviews

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

93-08-3 (2'-Acetonaphthone) Prodotti correlati

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 585-74-0(1-(m-tolyl)ethanone)

- 937-30-4(4'-Ethylacetophenone)

- 941-98-0(1-Acetylnaphthalene)

- 10210-32-9(2-Acetylanthracene)

- 122-00-9(4'-Methylacetophenone)

- 2039-76-1(3-Acetylphenanthrene)

- 5960-69-0(2-Acetylphenanthrene)

- 98-86-2(Acetophenone)

Fornitori consigliati

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso